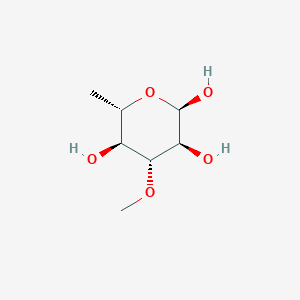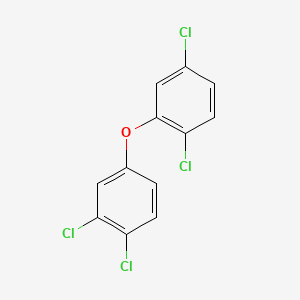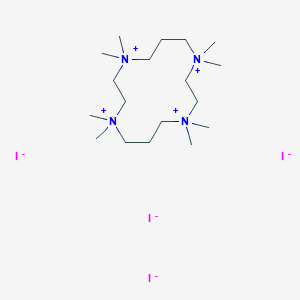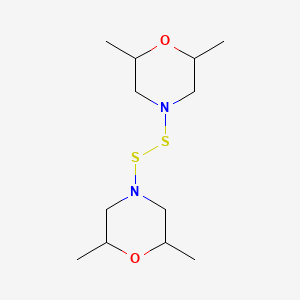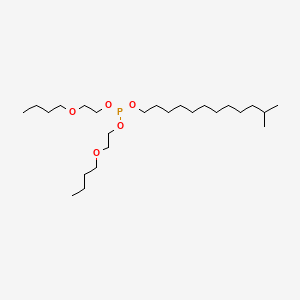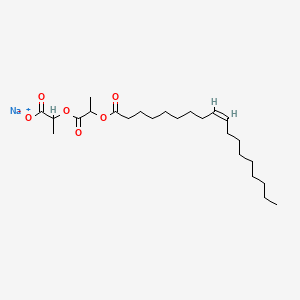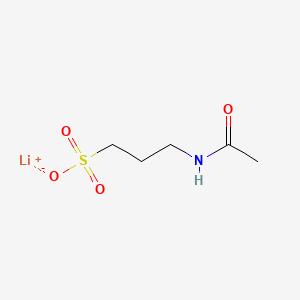
Lithium 3-(acetylamino)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-(acetylamino)propanesulphonate is a chemical compound with the molecular formula C5H10LiNO4S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-(acetylamino)propanesulphonate typically involves the reaction of 3-(acetylamino)propanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3-(acetylamino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted acetylamino compounds .
Aplicaciones Científicas De Investigación
Lithium 3-(acetylamino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of Lithium 3-(acetylamino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects. For example, it may inhibit glycogen synthase kinase 3 and inositol monophosphatase, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium carbonate
- Lithium citrate
- Lithium orotate
Comparison
Lithium 3-(acetylamino)propanesulphonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike other lithium compounds, it has an acetylamino group that allows for additional chemical modifications and applications .
Propiedades
Número CAS |
77337-72-5 |
|---|---|
Fórmula molecular |
C5H10LiNO4S |
Peso molecular |
187.2 g/mol |
Nombre IUPAC |
lithium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.Li/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |
Clave InChI |
RCDJYPMTAULDAE-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(=O)NCCCS(=O)(=O)[O-] |
Números CAS relacionados |
77337-76-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





